molecular formula C16H15BrClN3O2 B2608729 (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448134-43-7

(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2608729
CAS No.: 1448134-43-7
M. Wt: 396.67
InChI Key: BHTDFADYEMLUBW-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a pyridine-based derivative featuring a methanone core bridged between two heterocyclic systems: a 5-bromopyridin-3-yl group and a 4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl moiety. The bromine and chlorine substituents enhance electronic diversity, while the piperidine ring introduces conformational flexibility, which may improve target binding compared to simpler analogs .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTDFADYEMLUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure consists of a bromopyridine moiety linked to a piperidine unit with a chloropyridine ether substituent. This unique arrangement may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various receptors and enzymes in the body. Notably, studies suggest that it may exhibit selective agonistic activity towards specific G protein-coupled receptors (GPCRs), particularly the D3 dopamine receptor, which is implicated in neuropsychiatric disorders .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Dopamine Receptor Modulation :
    • The compound has shown potential as a selective D3 receptor agonist, influencing pathways related to neuroprotection and dopaminergic signaling. This is significant for developing treatments for conditions like Parkinson's disease .
  • Antibacterial Properties :
    • Preliminary evaluations indicate that derivatives of similar compounds possess antibacterial activity against gram-positive bacteria. For instance, certain analogs have demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like linezolid .
  • Neuroprotective Effects :
    • Research suggests that compounds targeting the D3 receptor can protect dopaminergic neurons from degeneration, which is crucial in neurodegenerative diseases .

Case Studies

Several studies have explored the effects of related compounds:

  • Dopamine Receptor Studies :
    • In an investigation on the structure-activity relationship (SAR) of D3 receptor agonists, modifications to the piperidine core led to enhanced selectivity and potency in promoting β-arrestin translocation and G protein activation .
Compound IDD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
1710 ± 150Inactive
2278 ± 62Inactive
398 ± 21>100,000
  • Antibacterial Evaluation :
    • A study evaluated several derivatives for their antibacterial efficacy against Staphylococcus aureus, with some showing MIC values as low as 0.25 µg/mL, indicating promising potential for further development as antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (CAS No.) Substituents/Modifications Similarity Score Key Properties/Implications
(5-Bromopyridin-3-yl)(phenyl)methanone (59105-50-9) Phenyl group replaces piperidinyl-chloropyridinyl 0.90 Simpler structure; reduced steric bulk likely lowers binding specificity
1-(5-Bromo-2-chloropyridin-3-yl)ethanone (886365-47-5) Ethanone replaces methanone; lacks piperidine 0.79 Smaller molecular weight may enhance solubility but limit target engagement
1-(5-Bromo-2-methylpyridin-3-yl)ethanone (1256823-89-8) Methyl group at pyridine C2; ethanone backbone 0.93 Increased lipophilicity; potential for CNS penetration
Target Compound Piperidinyl-oxy-chloropyridinyl group - Enhanced binding affinity due to conformational flexibility and halogen interactions

Key Research Findings

  • Electronic Effects: The bromine and chlorine atoms in the target compound create electron-withdrawing effects, stabilizing the methanone carbonyl group and influencing reactivity in nucleophilic substitution reactions .
  • Piperidine Advantage : The piperidine ring introduces a basic nitrogen, improving aqueous solubility at physiological pH compared to phenyl-substituted analogs like CAS 59105-50-9. This feature is critical for bioavailability in drug design .
  • Steric Considerations : The 4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl group adds steric bulk, which may hinder off-target interactions but could also reduce metabolic stability compared to smaller analogs like CAS 886365-47-5 .

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